1-(2-Azidoethyl)-4-bromobenzene
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Description
Synthesis Analysis
The synthesis of 1-(2-Azidoethyl)-4-bromobenzene involves the reaction of 1,2,4-oxadiazole derivatives with this compound in the presence of a rhodium catalyst . Another method involves the polymerization of the dopamine analogue 4-(2-Azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate .Molecular Structure Analysis
The molecular formula of this compound is C12H19N8O13P3 (free acid). It has a molecular weight of 576.25 g/mol (free acid) and an exact mass of 576.03 g/mol (free acid) .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in nitrene transfer reactions of organic azides, especially for intermolecular reactions . It can also participate in photochemical activation of organic azides .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a boiling point of 110-111°C and a melting point of -23°C. It is soluble in most organic solvents, including water, ethanol, and acetone.Safety and Hazards
Properties
IUPAC Name |
1-(2-azidoethyl)-4-bromobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-8-3-1-7(2-4-8)5-6-11-12-10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYIZHXQHKSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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